Dodecylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKXNDCHNDYVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30, Array | |
| Record name | DODECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID7026994 | |
| Record name | Dodecylbenzene | |
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Molecular Weight |
246.4 g/mol | |
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Physical Description |
Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
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Boiling Point |
627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C | |
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Flash Point |
275 °F (NTP, 1992), 285 °F, 140.6 °C | |
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Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none | |
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Density |
0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86 | |
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Vapor Density |
8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1) | |
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Vapor Pressure |
211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-01-3, 29986-57-0, 68442-69-3, 25265-78-5 | |
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Melting Point |
19.4 °F (NTP, 1992), 3 °C | |
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| Explanation | Creative Commons CC BY 4.0 | |
Chemical Structure and Properties
Dodecylbenzene (B1670861) has the molecular formula C18H30 nih.gov. Its structure consists of a benzene (B151609) ring substituted with a dodecyl (C12H25) alkyl chain nih.govchemsrc.com. The industrial product is typically a mixture of positional isomers, where the dodecyl chain is attached to the benzene ring at various points along the chain, with the phenyl group attached to the second carbon of the dodecyl chain (2-phenyl isomer) being a significant component sioc-journal.cnsciengine.comacs.orgusda.gov. The linear alkyl chain is preferred for its biodegradability ums.ac.idparaffinwaxco.com.
Synthesis and Production
The industrial production of linear alkylbenzene (LAB), including dodecylbenzene (B1670861), primarily involves the Friedel-Crafts alkylation of benzene (B151609) with linear olefins, typically 1-dodecene wikipedia.orgums.ac.idparaffinwaxco.comgoogle.com. This reaction is a form of electrophilic aromatic substitution mt.comlibretexts.org.
Applications
The primary application of dodecylbenzene (B1670861) is as a precursor for the synthesis of linear alkylbenzene sulfonates (LAS) wikipedia.orgums.ac.idparaffinwaxco.comiranpetroleum.co. This transformation involves sulfonating this compound, typically with sulfur trioxide (SO3), to produce dodecylbenzenesulfonic acid, which is then neutralized with a base, usually sodium hydroxide, to form sodium dodecylbenzenesulfonate (SDBS) wikipedia.orgheraproject.comrsc.org.
LAS are highly effective anionic surfactants, valued for their biodegradability, detergency, foaming properties, and tolerance to hard water wikipedia.orgums.ac.idparaffinwaxco.comscholarsresearchlibrary.com. They are integral components in a wide range of consumer and industrial cleaning products, including laundry detergents, dishwashing liquids, shampoos, and industrial cleaners wikipedia.orgparaffinwaxco.comheraproject.comscholarsresearchlibrary.com.
Analytical Methodologies for Dodecylbenzene Detection and Quantification
Environmental Partitioning and Mobility
Dodecylbenzene's high log Kow value (8.26) suggests it is hydrophobic and tends to adsorb onto soil and sediment nih.gov. Its low water solubility further indicates limited mobility in aqueous environments, with a tendency to partition into organic phases nih.govchemicalbook.comnoaa.govchemicalbook.com.
Biodegradation Potential
Studies indicate that linear alkylbenzenes, including This compound (B1670861) isomers, are generally biodegradable nih.goveuropa.eu. The linear alkyl chain is expected to biodegrade relatively rapidly, although the benzene (B151609) ring may degrade more slowly nih.goveuropa.eu. Research has shown half-lives of approximately 4.8 to 10.1 days for C12 isomers in river water nih.gov. Dodecylbenzenesulfonic acid, a common derivative, is also considered readily biodegradable europa.euoecd.org.
Aquatic Environmental Impact
While biodegradable, this compound and its derivatives can have adverse effects on aquatic life. It is classified as potentially causing long-lasting harmful effects to aquatic life (H413) carlroth.com. The bioconcentration potential in aquatic organisms is considered moderate, with a measured BCF value of 35 in fish nih.gov.
Advanced Applications of Dodecylbenzene and Its Derivatives in Scientific Research
Techniques for Identification and Quantification
The identification and quantification of dodecylbenzene (B1670861) and its derivatives typically involve chromatographic techniques. Gas chromatography (GC) is mentioned in relation to assessing the purity of n-dodecylbenzene thermofisher.com. Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is used to detect and analyze intermediate products of this compound sulfonate degradation, aiding in the understanding of its biodegradation mechanisms rsc.org. Spectroscopic methods like IR and UV/Visible spectroscopy, as well as gas-phase ion energetics data, are also available for characterization nist.gov.
Future Research Directions and Emerging Trends
Development of Novel Dodecylbenzene (B1670861) Derivatives with Enhanced Properties
Future research is increasingly focused on the design and synthesis of novel this compound derivatives that possess enhanced properties tailored for specific applications. A significant area of development involves creating compounds with improved biodegradability, superior catalytic activity, or unique surfactant functionalities. n-Dodecylbenzene Sulfonic Acid (DBSA) serves as a prominent example of such a derivative, demonstrating utility as a biodegradable and efficient Brønsted acid catalyst, particularly effective in aqueous reaction media researchgate.netscirp.orgscirp.org. Continued exploration in this domain aims to fine-tune molecular structures to optimize performance in areas such as catalysis, material science, and specialized surfactant applications.
Table 7.1: Comparative Properties of this compound Derivatives in Catalysis
| Derivative | Primary Application | Key Property Exhibited | Typical Yield Range | Reaction Medium | Source |
| n-Dodecylbenzene Sulfonic Acid (DBSA) | Synthesis of Bis(indolyl)methanes and Bis(4-hydroxycoumarin-3-yl)methanes | Brønsted Acid Catalysis, Biodegradable | 70-96% | Water | researchgate.netscirp.orgscirp.org |
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
The accurate detection and quantification of this compound and its associated transformation products in complex environmental and biological matrices remain critical. Future research directions emphasize the development and refinement of advanced analytical techniques. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are crucial for identifying and quantifying these compounds at trace levels alcami.comdiscovery.csiro.auichtj.waw.pldntb.gov.ua. Ongoing efforts aim to enhance the sensitivity, selectivity, and speed of these methods to support robust environmental monitoring and ensure food safety frontiersin.org. Spectrophotometric methods, such as those using methylene (B1212753) blue complexation, also continue to be validated for specific applications, offering a more accessible approach for certain analyses researchgate.net.
Table 7.2: Analytical Detection Limits for this compound Sulfonate
| Technique | Analyte | Limit of Detection (LOD) | Source |
| UV-Vis Spectrophotometry | Sodium Dodecyl Benzene (B151609) Sulfonate (DBS) | 2.93 mg/g | researchgate.net |
Integrated Modeling of Environmental Fate and Ecotoxicological Effects
Understanding the environmental fate and potential ecotoxicological impacts of this compound necessitates sophisticated modeling approaches. Tools such as the US EPA's Estimation Programs Interface (EPI) Suite are currently employed to predict key environmental fate parameters, including the octanol-water partition coefficient (log Kow), the soil organic carbon-water (B12546825) partitioning coefficient (log Koc), and biodegradation rates europa.euregulations.gov. For instance, this compound sulfonic acid (DDBSA) exhibits a log Kow of 4.78 and a log Koc of 3.6, suggesting mobility in soil, while its linear carbon chain is predicted to biodegrade rapidly europa.eu. Future research is directed towards developing integrated models that synergistically combine these fate predictions with ecotoxicological data. Such comprehensive models are vital for a more accurate and holistic assessment of environmental risks and the long-term ecological consequences of this compound presence jst.go.jpoup.com.
Table 7.3: Environmental Fate Parameters for this compound Sulfonic Acid (DDBSA)
| Parameter | Value | Method/Model | Source |
| Log Kow | 4.78 | EPI Suite | europa.eu |
| Log Koc | 3.6 | EPI Suite | europa.eu |
| Biodegradation Probability | Rapid (linear chain) | Model-calculated | europa.euregulations.gov |
| Hydrolytic Stability | Stable (>1 year) | OECD Guidelines | europa.eu |
Sustainable Synthetic Routes for this compound and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives, driving the development of more sustainable and environmentally benign processes ijnc.irconsensus.app. Research efforts are focused on routes that minimize waste generation, reduce energy consumption, and utilize safer solvents. The use of n-Dodecylbenzene Sulfonic Acid (DBSA) as a catalyst in aqueous reaction systems exemplifies this trend, offering an eco-friendlier alternative to traditional organic solvents and potentially hazardous catalysts researchgate.netscirp.orgscirp.org. Future research will likely explore novel catalytic systems, alternative feedstocks, and process intensification techniques to further enhance the sustainability of this compound production and its associated chemical transformations.
Table 7.4: Green Chemistry Aspects of DBSA Catalysis in Organic Synthesis
| Aspect | Description | Relevance to Sustainability | Source |
| Catalyst | n-Dodecylbenzene Sulfonic Acid (DBSA) | Biodegradable and efficient catalyst, promoting greener synthesis pathways. | researchgate.netscirp.orgscirp.org |
| Reaction Medium | Water | Reduces reliance on volatile organic solvents, offering an environmentally friendly alternative. | researchgate.netscirp.orgscirp.org |
| Product Yields | Good to Excellent (70-96%) | High efficiency minimizes waste by maximizing the conversion of reactants into desired products, aligning with atom economy. | researchgate.netscirp.orgscirp.org |
Exploration of New Catalytic Applications and Reaction Systems
The catalytic potential of this compound derivatives is an active area of research, with n-Dodecylbenzene Sulfonic Acid (DBSA) emerging as a versatile Brønsted acid catalyst. DBSA has demonstrated significant efficacy in promoting various organic transformations, particularly within aqueous environments, thereby aligning with green chemistry principles researchgate.netscirp.orgscirp.org. Its application has been notably successful in the synthesis of complex heterocyclic compounds, such as bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes, often achieving high yields under mild reaction conditions. Future research endeavors are focused on expanding the scope of DBSA and other this compound-based compounds to novel catalytic systems and reaction pathways, potentially uncovering new efficiencies and selectivities in organic synthesis.
Table 7.5: Catalytic Performance of DBSA in Organic Synthesis
| Reaction Type | Reactants | Catalyst | Reaction Medium | Yield Range | Reference |
| Synthesis of Bis(indolyl)methanes | Indole + Aldehyde | DBSA (10 wt%) | Water | 70-96% | researchgate.netscirp.orgscirp.org |
| Synthesis of Bis(4-hydroxycoumarin-3-yl)methanes | 4-Hydroxycoumarin + Aldehyde | DBSA (10 wt%) | Water | 70-96% | researchgate.netscirp.orgscirp.org |
Comprehensive Assessment of Long-Term Ecological Impacts and Remediation Strategies
A critical area for future research involves the comprehensive assessment of the long-term ecological impacts associated with this compound and its degradation products. While linear alkylbenzene sulfonates (LAS) are generally considered biodegradable, the persistence of certain structural components, such as the benzene ring, warrants continued investigation europa.euregulations.gov. Concurrently, research is advancing remediation strategies for environments contaminated with these compounds. These strategies include advanced oxidation processes, such as photocatalysis utilizing titanium dioxide (TiO2) under concentrated solar light jwent.netresearchgate.net, and enhanced bioremediation techniques. Bioremediation often employs microbial consortia, with the efficiency sometimes boosted by the addition of surfactants like Sodium Dodecyl Benzene Sulfonate (SDBS) to improve the bioavailability of target pollutants, such as aged Polycyclic Aromatic Hydrocarbons (PAHs) mdpi.com. Furthermore, surfactant-enhanced washing methods are being explored for the remediation of contaminated soils bohrium.com.
Table 7.6: Remediation Efficiencies for this compound Sulfonate (DBS/SDBS)
| Remediation Technique | Target Pollutant | Matrix | Efficiency | Reference |
| Photocatalysis (TiO2) | Sodium this compound Sulfonate (SDBS) | Aqueous | ~99.8% (after 48h, 0.8 g/L TiO2) | jwent.net |
| Photocatalysis (TiO2, concentrated solar light) | Sodium this compound Sulfonate (DBS) | Aqueous | Apparent first-order kinetics | researchgate.net |
| Bioremediation (Immobilized consortia + glucose + SDBS) | Aged Polycyclic Aromatic Hydrocarbons (PAHs) | Soil | 60% (for high-molecular-weight PAHs after 24 days) | mdpi.com |
Compound Name List:
this compound
n-Dodecylbenzene Sulfonic Acid (DBSA)
Sodium this compound Sulfonate (SDBS)
Linear Alkylbenzene Sulfonates (LAS)
Bis(indolyl)methanes
Bis(4-hydroxycoumarin-3-yl)methanes
Q & A
Q. How can machine learning enhance predictive models for this compound’s environmental partitioning?
- Methodological Answer : Train random forest or neural network models on physicochemical data (log Kow, Koc, Henry’s law constants) to predict soil-water partitioning coefficients. Validate against experimental data from EPA’s ECOTOX database. Incorporate molecular descriptors (e.g., topological surface area) to improve accuracy for branched vs. linear isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
